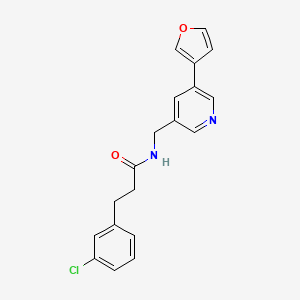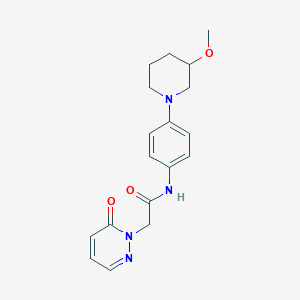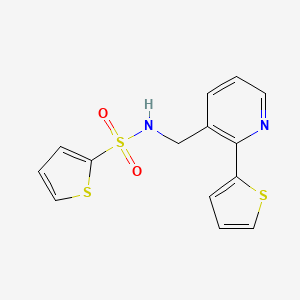
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide” is a chemical compound with the CAS Number: 344276-21-7. It has a molecular weight of 214.26 and its IUPAC name is N-cyclohexyl-4-hydroxy-2-isoxazolidinecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O3/c13-9-6-12 (15-7-9)10 (14)11-8-4-2-1-3-5-8/h8-9,13H,1-7H2, (H,11,14) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antibacterial Agents
The structure of N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide is reminiscent of the 4-quinolone class of compounds, which are known for their antibacterial properties . This compound could serve as a scaffold for developing new antibacterial agents, particularly against drug-resistant strains. Its potential modification at various positions could lead to a variety of derivatives with enhanced activity and specificity.
Synthetic Organic Chemistry: Building Blocks
This compound can be used as a building block in synthetic organic chemistry. Its oxazolidine ring is a versatile intermediate that can undergo various transformations, enabling the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science .
Biochemistry: Enzyme Inhibition Studies
Due to its unique structure, N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide may act as an inhibitor for certain enzymes. It could be used to study enzyme mechanisms or to develop enzyme-based assays for diagnostic purposes .
Pharmaceutical Research: Drug Design
The hydroxy and carboxamide functional groups present in this compound make it a potential candidate for drug design. It could interact with various biological targets through hydrogen bonding and other non-covalent interactions, which is crucial in the design of drugs with high affinity and selectivity .
Material Science: Polymer Synthesis
The functional groups in N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide could be utilized in polymer synthesis. It could act as a monomer that, when polymerized, forms materials with specific mechanical and chemical properties for industrial applications .
Analytical Chemistry: Chromatographic Standards
This compound could be used as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures. Its distinct chemical structure allows for easy detection and separation in analytical techniques .
Chemical Education: Research and Teaching
In academic settings, N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide can be used to teach advanced organic synthesis techniques. It provides a practical example of how theoretical knowledge is applied in the synthesis of complex organic molecules .
Agricultural Chemistry: Pesticide Development
The structural similarity of this compound to known bioactive molecules suggests that it could be explored for the development of new pesticides. Its modification could lead to products that are effective against pests while being safe for crops and the environment .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c13-9-6-12(15-7-9)10(14)11-8-4-2-1-3-5-8/h8-9,13H,1-7H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMPSUCTPIGSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate](/img/structure/B2947583.png)
![2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone](/img/structure/B2947585.png)
![Methyl 5-[(phenylsulfonyl)amino]-2-furoate](/img/structure/B2947587.png)
![7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2947589.png)
![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2947595.png)

![1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947597.png)

![methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2947599.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2947600.png)

